

# Preclinical Pharmacology of Sofnobrutinib: A Technical Guide

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# **Executive Summary**

**Sofnobrutinib** (formerly AS-0871) is an investigational, orally active, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Carna Biosciences, it is distinguished by its highly selective, non-covalent, and reversible binding mechanism, which targets the unactivated conformation of the BTK protein.[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of **sofnobrutinib**, summarizing its mechanism of action, in vitro and in vivo efficacy, and key pharmacodynamic and pharmacokinetic parameters. The data presented herein support its ongoing development for the treatment of inflammatory and autoimmune diseases.[5]

## **Mechanism of Action**

BTK is a non-receptor tyrosine kinase belonging to the Tec family, which is a critical signaling node in various immune cells.[2] It plays a pivotal role in the signal transduction pathways downstream of multiple receptors essential for immune cell function:

- B-Cell Antigen Receptor (BCR) Signaling: In B cells, BTK is indispensable for development, differentiation, and activation. Aberrant BCR signaling is implicated in the pathogenesis of autoimmune diseases through the production of autoantibodies.[2]
- Fce Receptor (FceR) Signaling: In mast cells and basophils, BTK is a crucial enzyme for FceR signaling, which, upon activation by IgE, triggers the release of histamine, leukotrienes, and other inflammatory mediators associated with allergic reactions.[1][2]



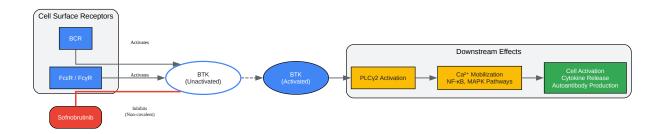


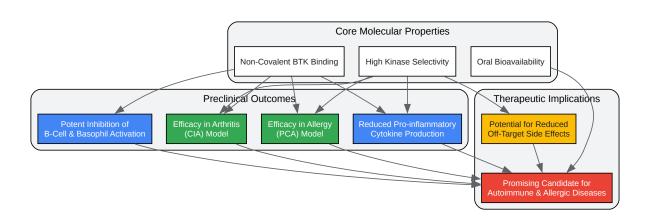


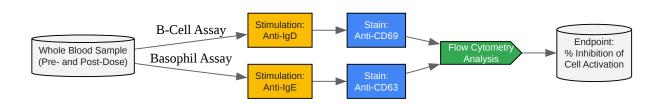
• Fcy Receptor (FcyR) Signaling: In myeloid cells such as macrophages, BTK mediates downstream signaling of Fcy receptors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the pathology of conditions like rheumatoid arthritis.[2]

**Sofnobrutinib** exerts its therapeutic effect by potently and selectively inhibiting BTK. As a non-covalent inhibitor, it does not form a permanent bond with the Cysteine 481 residue in the BTK active site, a mechanism that may offer advantages in overcoming resistance associated with C481S mutations that affect covalent inhibitors.[4] By binding preferentially to the unactivated form of BTK, **sofnobrutinib** effectively blocks the downstream signaling cascade, thereby inhibiting the activation of B cells, basophils, and mast cells.[2][4]









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